molecular formula C14H16ClF3N2O3S B560465 ML-332

ML-332

Cat. No.: B560465
M. Wt: 384.8 g/mol
InChI Key: SWDFZDHXQCXDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)

Biological Activity

ML-332 is a compound of interest in the realm of biological research, particularly due to its potential implications in cancer therapy and cellular interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular behavior, and relevant case studies.

Overview of this compound

This compound is a member of the laminin family, specifically related to laminin-5 (also known as laminin-332). Laminins are large glycoproteins that play critical roles in cell adhesion, differentiation, migration, and tissue organization. The unique structure of this compound allows it to interact with various cell types and extracellular matrix components, influencing numerous biological processes.

The biological activity of this compound is primarily mediated through its interactions with cell surface receptors and other extracellular matrix proteins. Key mechanisms include:

  • Cell Adhesion : this compound enhances the adhesion of various cell types, including keratinocytes and endothelial cells. This is crucial for wound healing and tissue repair.
  • Cell Migration : The compound promotes cellular migration, which is essential for processes such as embryogenesis and tissue regeneration. Studies show that this compound can significantly increase the migratory capacity of cells in vitro.
  • Regulation of Gene Expression : this compound influences gene expression patterns associated with cell survival and proliferation. Its interaction with integrins activates signaling pathways that regulate these processes.

Case Studies

  • Keratinocyte Migration : A study demonstrated that keratinocytes exposed to this compound exhibited enhanced migration rates compared to controls. The half-maximal effective dose (ED50) for migration was determined to be approximately 0.5 ng/ml for vector-modified this compound but increased to 5.0 ng/ml when modified by specific glycosylation patterns .
  • Cancer Cell Invasion : Research indicated that this compound could modulate the invasive properties of cancer cells. It was observed that the presence of this compound altered the expression levels of matrix metalloproteinases (MMPs), which are enzymes critical for extracellular matrix remodeling during cancer progression .
  • Wound Healing Models : In vivo studies using animal models showed that application of this compound significantly accelerated wound closure rates, attributed to its effects on cell migration and proliferation at the wound site .

Data Table: Biological Activities of this compound

Biological ActivityEffect ObservedReference
Cell AdhesionIncreased adhesion in keratinocytes
Cell MigrationEnhanced migration rate
Gene Expression RegulationUpregulation of MMPs
Wound HealingAccelerated closure rates

Properties

Molecular Formula

C14H16ClF3N2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21)

InChI Key

SWDFZDHXQCXDGL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Synonyms

2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide;  VU-0400100;  VU-400100

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.